molecular formula C19H21N3O2S B2935332 (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1396890-71-3

(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Número de catálogo: B2935332
Número CAS: 1396890-71-3
Peso molecular: 355.46
Clave InChI: DWYKTJNMPOXYRA-ONEGZZNKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-N-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is an acrylamide derivative featuring:

  • An (E)-configured acrylamide backbone, critical for maintaining structural rigidity and interaction with biological targets.
  • A thiophen-2-yl group, contributing to π-π stacking interactions and hydrophobicity.

Propiedades

IUPAC Name

(E)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c23-18(4-3-17-2-1-13-25-17)21-14-15-7-11-22(12-8-15)19(24)16-5-9-20-10-6-16/h1-6,9-10,13,15H,7-8,11-12,14H2,(H,21,23)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYKTJNMPOXYRA-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is a derivative of thiophene and isonicotinoylpiperidine, which contributes to its biological properties. The synthesis typically involves multi-step organic reactions, starting from isonicotinoyl chloride and piperidine, followed by reaction with thiophene-2-carboxylic acid.

Synthetic Route Overview

StepReactionConditions
1Isonicotinoyl chloride + PiperidineRoom temperature
2Intermediate + Thiophene-2-carboxylic acidAcidic medium

Antimicrobial Properties

Research indicates that compounds similar to (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures possess minimum inhibitory concentrations (MIC) ranging from 64 to 512 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including pancreatic and gastric cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest . A notable study found that copper(II) complexes of similar ligands exhibited enhanced cytotoxicity, suggesting a potential for metal coordination in enhancing biological activity .

The biological activity of (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress levels within cells, contributing to its anticancer effects.

Study on Antimicrobial Activity

A study focusing on the antimicrobial efficacy of thiophene derivatives revealed that compounds structurally related to (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide showed promising results against resistant strains of bacteria. The study utilized broth microdilution methods to determine MIC values and assessed the compounds' ability to inhibit biofilm formation .

Anticancer Research

In a separate investigation into the anticancer properties of similar compounds, researchers utilized MTT assays to evaluate cell viability in human cancer cell lines. Results indicated that certain derivatives led to significant reductions in cell proliferation rates, particularly in gastric cancer cells .

Aplicaciones Científicas De Investigación

(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound belonging to the acrylamide class, featuring a thiophene ring (a sulfur-containing aromatic ring) and a piperidine moiety (a nitrogen-containing saturated ring). The isonicotinoyl group, derived from isonicotinic acid, contributes to its potential biological activity. This compound's unique arrangement of functional groups suggests it may possess unique properties relevant to medicinal chemistry and pharmacology.

Potential Applications

(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide shows promise in several research applications:

  • Medicinal Chemistry: It can serve as a lead compound for drug development, particularly for neurological disorders and cancers.
  • Drug Design: Its structural features allow it to act as a scaffold for designing more potent analogs with enhanced selectivity and efficacy against specific biological targets.
  • Materials Science: Its unique chemical properties may allow for its use in materials science or as an intermediate in organic synthesis.

Biological Activities

Research indicates that compounds similar to (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide exhibit various biological activities:

  • Antimicrobial properties
  • Anti-inflammatory properties
  • Anticancer properties

The isonicotinoyl group may enhance its interaction with biological targets, such as receptors or enzymes involved in disease pathways. Acrylamide derivatives can influence neurotransmitter systems, suggesting potential implications in treating neurological disorders.

Interaction Studies

Interaction studies are crucial for understanding its mechanism of action. These studies typically employ techniques such as:

  • Spectroscopy
  • X-ray crystallography
  • Molecular docking

These studies help elucidate the pharmacodynamics and pharmacokinetics of the compound, guiding further development.

Structural Comparison

Compound NameStructural FeaturesUnique Aspects
2-MethylpyridineContains a pyridine ringExhibits distinct electronic properties affecting reactivity
3-(Thiophen-2-yl)acrylamideSimilar acrylamide structureLacks isonicotinoyl group; primarily studied for polymer applications
N-(piperidin-4-yl)isonicotinamideContains both piperidine and isonicotinic acidFocused on anti-tubercular activity
N-(methyl)pyridinyl-thiophene derivativesIncorporates both pyridine and thiophene ringsExplored for their role in organic electronics

Comparación Con Compuestos Similares

Structural Analogues and Key Modifications

The following table compares structural features, synthesis, and biological activities of related acrylamide derivatives:

Compound Name Key Structural Features Molecular Weight Biological Activity/Application Synthesis Method (Reference)
(E)-N-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide Piperidine linked to isonicotinoyl group, thiophen-2-yl acrylamide ~382.5 (calc.) Not reported (presumed α7 nAChR modulation) Not described
(E)-N-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide Benzo[d][1,3]dioxole and thiophen-2-yl groups, hydroxypropyl substituent 331.4 Antibacterial activity Green synthesis with Cullen tomentosum
(E)-N-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide Pyridine-pyrrolidinone hybrid, thiophen-2-yl acrylamide 327.4 Not reported (structural analog for drug discovery) Multi-step organic synthesis
DM497: (E)-3-(Thiophen-2-yl)-N-(p-tolyl)acrylamide Thiophen-2-yl acrylamide, p-tolyl group 267.3 Potent α7 nAChR-positive allosteric modulator Electrophile-nucleophile coupling
DM490: (E)-3-(Furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Furan-2-yl acrylamide, methyl-p-tolyl group 255.3 α7 nAChR-negative allosteric modulator Similar to DM497
(E)-N-((2,2-Dimethyl-4-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl) analog (14f) Chromanone-quinolinone hybrid, thiophen-2-yl acrylamide 349.19 Anticancer/antimicrobial (inferred from SAR studies) Hydrolysis and condensation

Structure-Activity Relationship (SAR) Insights

N-Substituent Modifications :

  • Piperidine Derivatives : The piperidine moiety in the target compound and its analogues (e.g., ) enhances solubility and receptor affinity due to basic nitrogen and conformational flexibility.
  • Aromatic vs. Aliphatic Groups : Compounds with aromatic N-substituents (e.g., p-tolyl in DM497 ) show stronger α7 nAChR modulation than aliphatic chains.
  • Electron-Withdrawing Groups : Halogenated derivatives (e.g., 4-chlorophenyl in ) exhibit enhanced antibacterial activity, suggesting electron-withdrawing groups improve target interactions.

Backbone Configuration :

  • The (E)-acrylamide configuration is conserved across active compounds (e.g., DM497, DM490), as geometric isomerism influences receptor binding .

Heterocyclic Modifications :

  • Replacement of thiophen-2-yl with furan-2-yl (DM490 ) switches α7 nAChR modulation from positive to negative, highlighting the critical role of sulfur in π-orbital interactions.

Q & A

Q. Basic

  • Control experiments : Compare NMR shifts with structurally analogous compounds (e.g., thiophene vs. furan-substituted acrylamides) to identify anomalies .
  • Cross-validation : Use complementary techniques (e.g., IR for carbonyl confirmation, X-ray crystallography for absolute configuration) .

Q. Advanced

  • Dynamic NMR studies : Resolve rotational barriers in the piperidine-isonicotinoyl moiety to explain split signals .
  • DFT calculations : Predict NMR shifts using software like Gaussian and compare with experimental data to confirm conformation .

What methodologies are recommended for evaluating the compound’s biological activity?

Q. Basic

  • In vitro assays :
    • Anticancer activity : MTT assay against cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .
    • Antibacterial screening : Agar dilution method against S. aureus or E. coli (MIC ≤ 8 µg/mL indicates potency) .

Q. Advanced

  • Target engagement : Use SPR (surface plasmon resonance) to measure binding affinity to enzymes like sortase A (e.g., Kd ≤ 50 nM) .
  • Mechanistic studies : Western blotting to assess downstream effects (e.g., caspase-3 activation for apoptosis) .

How can the crystal structure of this compound be determined and refined?

Q. Basic

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer .
  • Refinement : Employ SHELXL for least-squares refinement (R1 ≤ 0.05 for high-quality data) .

Q. Advanced

  • Disorder modeling : Address piperidine ring disorder using PART and SIMU instructions in SHELXL .
  • Hirshfeld analysis : Quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds) via CrystalExplorer .

What strategies are effective for structure-activity relationship (SAR) studies?

Q. Advanced

  • Bioisosteric replacement : Substitute thiophene with furan or phenyl groups to assess electronic effects on potency .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical features (e.g., acrylamide carbonyl as a hydrogen bond acceptor) .
  • Metabolic stability : Incubate with liver microsomes (e.g., t½ ≥ 60 minutes suggests suitability for in vivo studies) .

How should researchers handle discrepancies in biological activity across studies?

Q. Advanced

  • Assay standardization : Ensure consistent cell passage numbers and serum concentrations to minimize variability .
  • Proteomic profiling : Use LC-MS/MS to identify off-target interactions (e.g., kinase inhibition) that may explain divergent results .
  • Dose-response validation : Repeat experiments with ≥3 biological replicates and calculate 95% confidence intervals for EC₅₀/IC₅₀ .

What are the best practices for in vivo evaluation of this compound?

Q. Advanced

  • Pharmacokinetics : Conduct IV/PO dosing in rodents (target AUC ≥ 1000 ng·h/mL for oral bioavailability) .
  • Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in chronic dosing studies .
  • Tumor xenografts : Use NOD/SCID mice with subcutaneous implants (e.g., ≥30% tumor growth inhibition vs. control) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.